molecular formula C16H15NS B12544933 2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole CAS No. 144176-32-9

2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole

Cat. No.: B12544933
CAS No.: 144176-32-9
M. Wt: 253.4 g/mol
InChI Key: NHWANIYVLGGULR-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a 3,4,5-trimethylphenyl group attached to the 2-position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trimethylphenylamine with 2-mercaptobenzothiazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction efficiency and facilitate the separation of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Similar structure but lacks the trimethyl groups.

    2-(4-Methylphenyl)-1,3-benzothiazole: Contains a single methyl group on the phenyl ring.

    2-(3,4-Dimethylphenyl)-1,3-benzothiazole: Contains two methyl groups on the phenyl ring.

Uniqueness

2-(3,4,5-Trimethylphenyl)-1,3-benzothiazole is unique due to the presence of three methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The trimethyl substitution pattern can affect the compound’s electronic properties, making it distinct from other benzothiazole derivatives.

Properties

CAS No.

144176-32-9

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

2-(3,4,5-trimethylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C16H15NS/c1-10-8-13(9-11(2)12(10)3)16-17-14-6-4-5-7-15(14)18-16/h4-9H,1-3H3

InChI Key

NHWANIYVLGGULR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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